m-PEG12-Thiol consists of two primary functional groups:
These combined properties make m-PEG12-Thiol a valuable tool for researchers in various scientific disciplines.
One prominent application of m-PEG12-Thiol is in drug delivery systems. By attaching a drug molecule to the thiol group of m-PEG12-Thiol, researchers can improve the drug's:
m-PEG12-Thiol also finds use in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are molecules designed to hijack the body's natural protein degradation machinery to remove unwanted proteins. m-PEG12-Thiol serves as a linker molecule within a PROTAC, connecting the protein of interest (targeted by one end) to an E3 ubiquitin ligase (recruited by the other end) which triggers protein degradation [].
Beyond drug delivery and PROTAC development, m-PEG12-Thiol is used in various other research areas, including:
m-PEG12-Thiol, or methoxy polyethylene glycol with a twelve-unit chain length and a thiol functional group, is a specialized compound used in bioconjugation and drug delivery applications. This compound features a hydrophilic polyethylene glycol backbone, which enhances solubility and biocompatibility, making it suitable for various biomedical applications. The thiol group allows for selective reactions with maleimide-containing compounds, facilitating the formation of stable thioether bonds .
This method allows for the production of monodisperse polyethylene glycol derivatives, which are essential for consistent performance in biological applications.
m-PEG12-Thiol exhibits several biological activities attributed to its PEGylation properties. By attaching to proteins or peptides, it can enhance their solubility, stability, and half-life in biological systems. This modification reduces immunogenicity and aggregation, which is particularly beneficial in therapeutic applications such as drug delivery systems and protein therapeutics . Moreover, the compound's ability to form stable conjugates with maleimides allows for targeted delivery of drugs to specific tissues or cells.
The synthesis of m-PEG12-Thiol typically involves the following steps:
m-PEG12-Thiol has a wide range of applications in various fields:
Studies have shown that m-PEG12-Thiol interacts effectively with various biomolecules through its thiol group. Its ability to form stable thioether bonds with maleimide-containing compounds has been extensively documented, demonstrating its utility in creating robust bioconjugates. Furthermore, interaction studies have indicated that modifications with m-PEG12-Thiol can significantly alter the pharmacokinetic profiles of drugs, enhancing their therapeutic efficacy while minimizing adverse effects .
Several compounds share structural similarities with m-PEG12-Thiol but differ in functional groups or chain lengths. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methoxy PEG6 Thiol | Six ethylene glycol units with a thiol group | Shorter chain length; used for smaller biomolecules |
| Methoxy PEG4 Thiol | Four ethylene glycol units with a thiol group | Even shorter; suitable for specific applications |
| Methoxy PEG12 Acid | Twelve ethylene glycol units with a carboxylic acid group | Different functionalization; used for different conjugation strategies |
| Methoxy PEG12 Maleimide | Twelve ethylene glycol units with a maleimide group | Used for direct conjugation with thiols |
m-PEG12-Thiol stands out due to its specific reactivity profile and hydrophilic nature, making it particularly effective for enhancing the solubility and stability of larger biomolecules compared to shorter PEG derivatives.
The optimization of thiol group functionalization in methoxy polyethylene glycol twelve thiol represents a critical aspect of bioconjugation chemistry [8]. The thiol functional group provides exceptional reactivity toward various electrophilic partners, making it an essential component in the synthesis of polyethylene glycol-based linker systems [9]. Research has demonstrated that multiple parameters significantly influence the efficiency and selectivity of thiol functionalization reactions [11].
The pH environment plays a fundamental role in thiol group reactivity, primarily through its influence on thiolate anion formation [11]. Studies have established that optimal pH ranges between 6.5 and 8.0 provide the most favorable conditions for thiol-based conjugation reactions [11]. At physiological pH, the equilibrium between thiol and thiolate forms directly affects reaction kinetics, with higher pH values promoting increased thiolate formation and enhanced nucleophilicity [30].
Phosphate buffered saline has emerged as the preferred buffer system for thiol functionalization reactions due to its ability to maintain physiological conditions while providing sufficient catalytic activity [11]. Research comparing various buffer systems demonstrated that weak bases such as phosphate and citrate buffers reduce unwanted side reactions compared to stronger catalytic bases like triethanolamine [11]. The buffer strength also influences reaction kinetics, with dilute phosphate buffered saline at pH 6.0 significantly extending gelation times while maintaining reaction efficiency [11].
Temperature optimization studies have revealed that reaction temperatures between 25 and 37 degrees Celsius provide optimal conditions for thiol functionalization while minimizing degradation pathways [8] [26]. Elevated temperatures accelerate reaction kinetics through increased molecular motion and collision frequency, but temperatures above 37 degrees Celsius may promote unwanted side reactions or thermal degradation of sensitive components [28].
Reaction time requirements vary significantly depending on the specific conjugation strategy employed [26] [10]. Enzyme-catalyzed reactions typically require longer incubation periods, ranging from 6 to 16 hours, while chemical conjugation methods may achieve completion within 30 minutes to 2 hours [26]. The transglutaminase-mediated conjugation of polyethylene glycol linkers to proteins demonstrates this temporal variation, with optimal results achieved through 6-hour incubation at 37 degrees Celsius followed by overnight incubation at room temperature [26].
The molar ratio between thiol-containing compounds and their conjugation partners critically influences reaction efficiency and product distribution [14]. Research has established that protein to polyethylene glycol ratios ranging from 1:10 to 1:50 provide optimal conditions for complete functionalization while minimizing unwanted cross-linking reactions [14]. Excess polyethylene glycol reagent drives reaction completion through mass action effects, but excessive ratios may complicate purification procedures [21].
Studies examining the effect of concentration on reaction kinetics demonstrated that lower polymer weight percentages slow gelation times even when pH conditions favor rapid reaction [11]. This concentration dependence provides a valuable tool for controlling reaction speed and achieving uniform product formation [11].
| Parameter | Optimal Conditions | Effect on Reaction | Reference Citation |
|---|---|---|---|
| pH Range | 6.5 - 8.0 | Higher pH increases thiolate formation | [11] |
| Temperature (°C) | 25 - 37 | Elevated temperature accelerates kinetics | [8] [26] |
| Reaction Time | 30 minutes - 16 hours | Longer times improve completion | [26] [10] |
| Catalyst Type | Weak bases (PBS, citrate) | Reduces unwanted side reactions | [11] |
| Solvent System | Aqueous/organic mixed | Enhances solubility and mixing | [28] |
| Concentration Ratio | 1:10 to 1:50 (protein:PEG) | Excess PEG drives completion | [14] |
| Buffer System | Phosphate buffered saline | Maintains physiological conditions | [11] |
The conjugation of methoxy polyethylene glycol twelve thiol derivatives through maleimide and vinylsulfone chemistry represents two of the most widely employed strategies in bioconjugation applications [14] [16]. These conjugation methods offer distinct advantages in terms of reaction kinetics, stability, and selectivity for thiol-containing substrates [5].
Maleimide-based conjugation proceeds through a Michael-type addition reaction between the thiolate nucleophile and the electron-deficient maleimide double bond [14]. This reaction mechanism typically occurs rapidly under physiological conditions, with reaction times ranging from seconds to minutes depending on pH and concentration conditions [11]. Research has demonstrated that maleimide-polyethylene glycol conjugation can achieve efficiencies exceeding 80% when optimized reaction conditions are employed [14].
The stability of maleimide-thiol conjugates represents a critical consideration for long-term applications [5]. Studies examining conjugate stability over seven days at 37 degrees Celsius revealed that standard maleimide-polyethylene glycol conjugates retain approximately 70% of their initial conjugation in the presence of competing thiols such as glutathione [14]. However, optimization strategies including pH adjustment and reaction time modification can improve retention to 75% under similar conditions [14].
Alternative maleimide chemistry approaches have been developed to address stability concerns [5]. Ring-opening hydrolysis of the succinimide moiety in maleimide-thiol conjugates produces more stable products resistant to retro-Michael reactions [5]. Light-triggered ring hydrolysis and transcyclization reactions provide additional stabilization methods for maleimide-based conjugates [5].
Vinylsulfone-polyethylene glycol reagents offer enhanced stability compared to maleimide-based systems while maintaining efficient conjugation to thiol groups [16]. The vinylsulfone functional group reacts with nucleophilic thiol groups through Michael addition, forming stable thioether linkages under mild reaction conditions [16]. Research has demonstrated that vinylsulfone-polyethylene glycol conjugation can achieve efficiencies between 85% and 95% with reaction times typically ranging from 10 to 60 minutes [16].
The bioconjugation applications of vinylsulfone-polyethylene glycol extend to protein and peptide modification, where the reagent provides improved stability and reduced immunogenicity [16]. The reaction proceeds optimally at pH values between 7.5 and 8.5, slightly more basic than optimal maleimide conditions [16]. This pH requirement allows for selective modification while maintaining protein integrity and biological activity [16].
Stability studies of vinylsulfone-polyethylene glycol conjugates demonstrate superior performance compared to maleimide systems, with approximately 90% retention of conjugation after seven days at physiological temperature [16]. This enhanced stability makes vinylsulfone chemistry particularly attractive for applications requiring long-term conjugate integrity [16].
Mono-sulfone-polyethylene glycol reagents represent an advanced conjugation strategy that addresses the stability limitations of traditional maleimide chemistry [14]. These reagents undergo initial conjugation through Michael addition followed by reduction of the ketone group to form a secondary alcohol [14]. This reduction step eliminates the acidic alpha-keto protons that facilitate retro-Michael reactions, resulting in significantly enhanced conjugate stability [14].
Research comparing mono-sulfone-polyethylene glycol with traditional maleimide systems demonstrated conjugation efficiencies exceeding 80% with remarkable stability characteristics [14]. After seven days at 37 degrees Celsius in the presence of glutathione, mono-sulfone-polyethylene glycol conjugates retained over 95% of their initial conjugation, compared to 70% retention for maleimide systems [14].
The enhanced stability of mono-sulfone conjugates comes with certain practical considerations [14]. The reduction step requires sodium borohydride treatment post-conjugation, adding complexity to the synthetic procedure [14]. Additionally, mono-sulfone reagents may exhibit increased cross-reactivity at higher concentrations, necessitating careful optimization of reaction stoichiometry [14].
| Conjugation Method | Reaction Efficiency (%) | Stability (7 days at 37°C) | Reaction Time | pH Requirement |
|---|---|---|---|---|
| Maleimide-PEG Standard | 70-80 | 70% retention | 5-30 seconds | 6.5-7.5 |
| Maleimide-PEG Optimized | 80-90 | 75% retention | 2-10 minutes | 6.0-7.2 |
| Mono-sulfone-PEG | 80-85 | 95% retention | 1-6 hours | 7.0-8.0 |
| Vinylsulfone-PEG | 85-95 | 90% retention | 10-60 minutes | 7.5-8.5 |
| OPSS-PEG | 75-85 | 80% retention | 30 minutes-2 hours | 6.5-7.5 |
The purification of polyethylene glycol-based linker systems presents unique challenges due to the amphiphilic nature of these compounds and their tendency to form complex mixtures during synthesis [19]. Effective purification strategies must address the removal of unreacted starting materials, byproducts, and the separation of different conjugation products while maintaining the integrity of the final compounds [22].
Size exclusion chromatography represents the most fundamental approach to polyethylene glycol purification, separating compounds based on hydrodynamic radius differences [19] [33]. This technique proves particularly effective for removing low molecular weight byproducts and unreacted polyethylene glycol from conjugated products [19]. Research has demonstrated that size exclusion chromatography can achieve purification efficiencies between 85% and 95% for polyethylene glycol-protein conjugates [19].
The effectiveness of size exclusion chromatography depends heavily on the molecular weight differences between target compounds and impurities [33]. Studies examining polyethylene glycol protein conjugates revealed that conjugation significantly increases hydrodynamic radius, enabling efficient separation from native proteins and low molecular weight contaminants [33]. However, the technique may struggle to separate conjugates with similar molecular weights or different degrees of conjugation [21].
Ion exchange chromatography provides complementary separation capabilities based on surface charge modifications resulting from polyethylene glycol conjugation [19] [21]. The attachment of polyethylene glycol chains shields protein surface charges, altering binding interactions with ion exchange media [19]. This charge shielding effect enables separation of conjugates with different degrees of polyethylene glycol modification, even when molecular weights are similar [21].
Cation exchange chromatography using media such as SP-Sepharose HP has proven particularly effective for polyethylene glycol protein purification [21]. The elution order typically follows polyethylene glycol to protein mass ratios, with higher degrees of conjugation eluting earlier due to reduced interaction with the charged resin [21]. Research has demonstrated that preparative ion exchange can achieve purification efficiencies exceeding 90% with proper gradient optimization [21].
Hydrophobic interaction chromatography exploits the amphiphilic nature of polyethylene glycol conjugates to achieve separation based on hydrophobicity differences [19]. While not as widely employed as size exclusion or ion exchange methods, hydrophobic interaction chromatography can provide complementary selectivity for difficult separations [19]. The technique shows particular promise for separating positional isomers of polyethylene glycol conjugates where other methods fail [19].
Reverse phase high performance liquid chromatography offers high resolution separation capabilities for polyethylene glycol derivatives, achieving purification efficiencies up to 99% under optimized conditions [21] [32]. The technique proves especially valuable for analytical characterization and small-scale purifications where maximum resolution is required [32]. However, the use of organic solvents and acidic conditions may limit its applicability for sensitive biological conjugates [21].
Studies utilizing derivatization strategies have enhanced the effectiveness of reverse phase separations for polyethylene glycol compounds [21]. Treatment with reagents such as ortho-thiobenzoic acid enables separation based on both molecular weight and functional group substitution, providing comprehensive characterization of polyethylene glycol mixtures [21].
Magnetic decantation has emerged as a highly effective purification method for polyethylene glycol-coated nanoparticles, achieving purification efficiencies exceeding 96% with excellent scalability [22]. This approach utilizes the magnetic properties of certain conjugates to enable rapid separation from non-magnetic impurities [22]. The method offers significant advantages in terms of processing speed, requiring less than one hour for complete purification compared to days required for dialysis [22].
Membrane-based purification techniques including centrifugal filtration and dialysis provide gentle separation methods suitable for sensitive polyethylene glycol conjugates [22] [25]. Membrane centrifugation using appropriate molecular weight cutoff filters can achieve purification efficiencies between 85% and 95% with processing times of 1 to 2 hours [22]. The method proves particularly valuable for concentration and buffer exchange applications [25].
Dialysis remains a standard purification technique for polyethylene glycol conjugates despite its time-intensive nature [22] [25]. The method achieves purification through diffusion-based separation, with small molecules and ions passing through the membrane while larger conjugates are retained [25]. Processing times typically range from 24 to 70 hours depending on the molecular weight cutoff and volume requirements [25].
Precipitation-based purification strategies offer rapid and scalable alternatives for certain polyethylene glycol systems [22]. The combination of precipitation and magnetic decantation has proven particularly effective, achieving near-quantitative yields while removing excess unreacted polyethylene glycol [22]. This approach benefits from its simplicity and potential for automation in large-scale applications [22].
| Purification Method | Separation Principle | Efficiency (%) | Scalability | Processing Time |
|---|---|---|---|---|
| Size Exclusion Chromatography | Molecular size difference | 85-95 | Medium | 2-4 hours |
| Ion Exchange Chromatography | Surface charge modification | 90-98 | High | 1-3 hours |
| Hydrophobic Interaction Chromatography | Hydrophobicity changes | 80-90 | Medium | 3-6 hours |
| Reverse Phase HPLC | Polarity-based separation | 95-99 | Low | 30-90 minutes |
| Magnetic Decantation | Magnetic attraction | 96-99 | High | < 1 hour |
| Membrane Centrifugation | Molecular weight cutoff | 85-95 | Medium | 1-2 hours |
| Dialysis | Diffusion-based separation | 70-85 | Low | 24-70 hours |
Methoxy polyethylene glycol twelve thiol exhibits specific chemical and physical properties that influence its synthetic utility and applications [1] . The compound possesses a molecular formula of C₂₅H₅₂O₁₂S with a molecular weight of 576.74 grams per mole [1]. The Chemical Abstracts Service number 2413368-61-1 provides unique identification for this specific polyethylene glycol derivative [1].
The physical appearance of methoxy polyethylene glycol twelve thiol typically consists of a white to off-white solid at room temperature [36] [37]. The compound demonstrates excellent water solubility at concentrations up to 100 milligrams per milliliter, facilitating its use in aqueous biological systems [36]. Additionally, the compound shows compatibility with organic solvents including dimethyl sulfoxide, dichloromethane, and tetrahydrofuran [37] [42].
Storage requirements for methoxy polyethylene glycol twelve thiol include maintenance at temperatures of negative twenty degrees Celsius to preserve chemical stability [36] [37]. Under proper storage conditions, the compound maintains stability for six months when stored at negative eighty degrees Celsius [1]. The material exhibits sensitivity to light and temperature, requiring careful handling to prevent degradation [37].
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₂₅H₅₂O₁₂S | Linear PEG structure with terminal thiol |
| Molecular Weight (g/mol) | 576.74 | Includes 12 ethylene glycol units |
| CAS Number | 2413368-61-1 | Unique identifier for this compound |
| Appearance | White to off-white solid | Physical state at room temperature |
| Solubility (Water) | 100 mg/mL | High aqueous solubility |
| Solubility (Organic) | Soluble in DMSO, DCM, THF | Compatible with organic synthesis |
| Storage Temperature (°C) | -20 | Requires freezer storage |
| Stability | 6 months at -80°C | Light and temperature sensitive |
| Purity (%) | > 95 | High purity grade available |
The chemical compound methoxy polyethylene glycol twelve-unit thiol represents a sophisticated molecular tool that has revolutionized protein modification strategies across multiple therapeutic applications. Through its unique combination of hydrophilic polyethylene glycol backbone and reactive thiol functionality, this compound enables precise bioconjugation reactions that enhance protein stability, extend circulation half-life, and facilitate targeted drug delivery [12].
The versatility of methoxy polyethylene glycol twelve-unit thiol stems from its carefully engineered molecular architecture [12]. The twelve-unit polyethylene glycol chain provides optimal balance between hydrophilicity and molecular size, while the terminal thiol group offers selective reactivity toward electrophilic partners under mild conditions . This combination has proven particularly valuable in developing next-generation therapeutics that require precise control over modification sites and pharmacokinetic properties.
The three major application areas examined demonstrate the transformative potential of thiol-based bioconjugation strategies. In protein engineering, thiol-specific coupling mechanisms enable site-directed modifications that preserve biological activity while introducing desired functionalities [2] [8]. Antibody-drug conjugate development has benefited from improved linker stability and site-specific conjugation approaches that enhance therapeutic indices and reduce off-target toxicity [17] [15]. Site-specific PEGylation strategies have achieved clinical success through rational design of protein modifications that optimize pharmacokinetic properties while maintaining therapeutic efficacy [22] [29].